N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is an organic compound with a complex structure It features a nitrophenyl group, a dioxo-dihydro-isoindole core, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by the formation of the isoindole core through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-nitrophenyl)acetamide
- N,N-diethyl-2-(3-nitrophenyl)ethanamine
Uniqueness
N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups and structural features. The presence of the isoindole core and the nitrophenyl group provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H17N3O5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O5/c1-3-20(4-2)17(23)12-8-9-15-16(10-12)19(25)21(18(15)24)13-6-5-7-14(11-13)22(26)27/h5-11H,3-4H2,1-2H3 |
InChI Key |
VXAJOPVMCLJVQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.